3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline
Description
3-Fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline is a Schiff base compound characterized by an imine (-CH=N-) linkage connecting a 3-fluoro-4-methyl-substituted aniline moiety to a 3-nitrophenyl group. The E-configuration of the imine bond ensures planarity, facilitating conjugation across the aromatic systems. This compound is structurally related to derivatives used in coordination chemistry, materials science, and pharmaceutical intermediates due to its electron-withdrawing substituents (fluoro and nitro groups), which influence electronic properties and reactivity .
Properties
Molecular Formula |
C14H11FN2O2 |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H11FN2O2/c1-10-5-6-12(8-14(10)15)16-9-11-3-2-4-13(7-11)17(18)19/h2-9H,1H3 |
InChI Key |
KKBXBAXIYUSYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Biological Activity
3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. Characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, this compound is of interest for its biological activity, particularly in cancer research and other therapeutic applications. This article provides an in-depth exploration of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
- Molecular Formula : C14H11FN2O2
- Molecular Weight : 258.25 g/mol
- IUPAC Name : N-(3-fluoro-4-methylphenyl)-1-(3-nitrophenyl)methanimine
Key Features
| Feature | Description |
|---|---|
| Fluorine Atom | Enhances lipophilicity and biological activity |
| Nitro Group | Potential for electron-withdrawing effects |
| Amine and Imine Groups | Contributes to reactivity and biological interactions |
The synthesis typically involves a condensation reaction between 3-fluoro-4-methylaniline and 3-nitrobenzaldehyde, often catalyzed under acidic conditions to improve yield.
Anticancer Properties
Research indicates that compounds similar to 3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline exhibit promising anticancer activities. For instance, studies have shown that derivatives of podophyllotoxin, which share structural similarities, demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Structure-Activity Relationships (SAR)
The unique combination of functional groups in 3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline influences its biological activity. The fluorine atom is known to enhance metabolic stability and bioavailability, while the nitro group can modulate electronic properties that affect binding affinity to biological targets.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline | C14H11FN2O2 | Similar structure; different nitro positioning |
| 3-chloro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline | C14H11ClN2O2 | Chlorine instead of fluorine; potential reactivity differences |
| 3-fluoro-4-methyl-N-[(E)-(2-aminophenyl)methylidene]aniline | C14H13FN2 | Contains an amino group; different biological properties |
Case Studies
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For example, compounds were tested against human cancer cell lines such as HCT-15 (colon cancer) and SF-295 (CNS cancer), showing IC50 values ranging from 6.7 µM to 72.9 µM .
- Mechanistic Insights : Research utilizing flow cytometry and Western blotting techniques has elucidated the apoptotic mechanisms induced by structurally related compounds, highlighting their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Molecular Properties
Table 1: Structural and Molecular Comparisons
*Estimated based on analog in .
Key Observations:
- Electronic Effects : The target compound’s 3-nitro and 3-fluoro substituents are strong electron-withdrawing groups (EWGs), reducing electron density on the aromatic rings compared to methoxy (electron-donating) groups in . This enhances stability and alters reactivity in electrophilic substitutions.
- Positional Isomerism : The 3-nitro vs. 4-nitro substitution (as in ) alters dipole moments and intermolecular interactions, impacting melting points and solubility.
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The target compound’s imine bond (C=N) is expected to absorb near 1600–1650 cm⁻¹, similar to . Nitro group vibrations (~1520 and 1350 cm⁻¹) and C-F stretches (~1250 cm⁻¹) would further distinguish it from analogs .
- Crystallography : Related compounds like exhibit planar imine linkages and π-stacking interactions. The target compound’s fluorine and nitro groups may enhance dipole-dipole interactions, influencing crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
